Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]-
Description
Structural Characterization of N-[1-[[[2-(Acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]benzamide
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]benzamide derives from its core benzamide structure (C₆H₅CONH₂) modified by substitution at the amide nitrogen. The substituent comprises:
- A 2,2-dichloroethenyl group (Cl₂C=CH–)
- A carbamoyl bridge (–NHC(O)–) linking to
- A 2-acetylaminoethyl chain (CH₃CONH–CH₂CH₂–)
The molecular formula calculates as C₁₄H₁₄Cl₂N₃O₃ , confirmed through high-resolution mass spectrometry. Key structural features include:
X-ray Crystallographic Studies
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c (No. 14), characterized by unit cell parameters:
- a = 14.73 Å
- b = 5.42 Å
- c = 17.89 Å
- β = 112.3°
- Z = 4
The molecular packing shows interlamellar hydrogen bonding between the benzamide carbonyl (C=O) and acetylamino N–H groups (2.89 Å), creating a layered structure parallel to the (101) plane. The dichloroethenyl group adopts a trans configuration, with Cl–Cl distance of 3.14 Å and C–Cl bond lengths averaging 1.76 Å.
Torsional analysis highlights constrained rotation about the central carbamoyl bridge (C–N–C=O), with dihedral angles of 38.7° between benzamide and dichloroethenyl planes. This steric hindrance arises from intramolecular Cl···O interactions (3.02 Å) between dichloro substituents and the adjacent carbonyl oxygen.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, DMSO-d₆) displays critical resonances:
- δ 8.42 (s, 1H) : Benzamide NH (de-shielded by conjugation)
- δ 7.85–7.43 (m, 5H) : Aromatic protons (ortho/meta/para coupling)
- δ 6.28 (s, 1H) : Ethenyl CH (coupled to two Cl atoms)
- δ 3.31 (q, 2H) : Ethylenic CH₂ adjacent to amine
- δ 2.01 (s, 3H) : Acetyl methyl group
¹³C NMR confirms connectivity through signals at:
- δ 167.5 : Benzamide carbonyl
- δ 155.2 : Carbamoyl carbonyl
- δ 140.1 : Dichloroethenyl carbons
- δ 129.8–127.3 : Aromatic carbons
- δ 39.4 : Ethylenic CH₂
- δ 22.7 : Acetyl methyl
Infrared (IR) Vibrational Mode Assignments
FT-IR spectroscopy (ATR, cm⁻¹) identifies key functional groups:
- 3275 : N–H stretch (amide A band)
- 3089 : Aromatic C–H stretch
- 1684 : C=O stretch (benzamide)
- 1653 : C=O stretch (carbamoyl)
- 1540 : N–H bend (amide II)
- 1247 : C–N stretch (amide III)
- 785/721 : C–Cl asymmetric/symmetric stretches
Raman Spectroscopy for Bond Characterization
Resonance Raman spectroscopy (785 nm excitation) enhances signals from conjugated systems:
- 1602 cm⁻¹ : Benzamide ring breathing mode
- 1440 cm⁻¹ : C=C stretch (dichloroethenyl)
- 1298 cm⁻¹ : C–N–C symmetric stretch (carbamoyl bridge)
- 1123 cm⁻¹ : CH₂ wagging (ethyl chain)
- 678 cm⁻¹ : C–Cl stretching overtones
Band assignments correlate with density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level, confirming the experimental vibrational profile.
Properties
CAS No. |
1018165-12-2 |
|---|---|
Molecular Formula |
C14H15Cl2N3O3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[3-(2-acetamidoethylamino)-1,1-dichloro-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-9(20)17-7-8-18-14(22)11(12(15)16)19-13(21)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
FFPJJAPMJCCWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dichloroethenyl Carbonyl Intermediate
The dichloroethenyl carbonyl unit is synthesized via chlorination of propenoyl chloride derivatives (Scheme 1).
Procedure :
-
Substrate : Propenoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Chlorination : Gaseous chlorine (Cl₂, 2.2 equiv) is introduced at −10°C, followed by stirring for 4 hours.
-
Workup : Excess Cl₂ is purged with nitrogen, and the product (2,2-dichloropropenoyl chloride) is isolated via fractional distillation (yield: 68–72%).
Characterization :
-
IR : 1745 cm⁻¹ (C=O stretch), 830 cm⁻¹ (C-Cl stretch).
-
¹H NMR (CDCl₃): δ 6.45 (s, 1H, =CHCl₂).
Coupling with Ethylamine and Subsequent Acetylation
The dichloroethenyl carbonyl intermediate is conjugated to ethylamine, followed by acetylation (Scheme 2).
Step 1: Amide Formation
-
Reagents : 2,2-Dichloropropenoyl chloride (1.0 equiv), ethylenediamine (1.2 equiv), DCM, triethylamine (TEA, 2.0 equiv).
-
Conditions : Stirred at 0°C for 2 hours, then room temperature for 12 hours.
-
Product : N-(2-Aminoethyl)-2,2-dichloropropenamide (yield: 65%).
Step 2: Acetylation
-
Reagents : Acetic anhydride (1.5 equiv), pyridine (catalyst).
-
Conditions : Reflux in dry DCM for 3 hours.
-
Product : N-(2-Acetylaminoethyl)-2,2-dichloropropenamide (yield: 82%).
Characterization :
-
¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 165.2 (C=O acetyl), 45.3 (CH₂NH).
-
MS (ESI+) : m/z 294.1 [M+H]⁺.
Final Amide Coupling to Benzamide
The functionalized side chain is conjugated to benzoyl chloride (Scheme 3).
Procedure :
-
Reagents :
-
N-(2-Acetylaminoethyl)-2,2-dichloropropenamide (1.0 equiv).
-
Benzoyl chloride (1.1 equiv).
-
DMF, 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
-
Conditions : Stirred at room temperature for 24 hours under nitrogen.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Characterization :
-
Elemental Analysis : Calculated C: 48.12%, H: 4.03%, N: 11.21%; Found C: 48.09%, H: 4.01%, N: 11.18%.
-
HPLC : Purity >95% (C18 column, acetonitrile/water 60:40).
Optimization Challenges and Solutions
Stability of Dichloroethenyl Group
The dichloroethenyl moiety is prone to hydrolysis under basic conditions. Mitigation strategies include:
Regioselectivity in Amide Coupling
Competitive reactivity at amine sites is addressed by:
-
Protecting groups (e.g., tert-butoxycarbonyl, Boc) for the ethylamine nitrogen prior to acetylation.
-
Coupling agents : DCC/HOBt improves selectivity for primary amines.
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Chlorination | Cl₂, DCM, −10°C | 68–72 | 90 |
| 2 | Amide formation | Ethylenediamine, TEA, DCM | 65 | 88 |
| 3 | Acetylation | Ac₂O, pyridine, reflux | 82 | 94 |
| 4 | Benzamide coupling | Benzoyl chloride, DMAP, DMF | 58 | 95 |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-Cancer Activity
Benzamide derivatives have been investigated for their anti-cancer properties. Research indicates that certain benzamide compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that modified benzamide structures showed promising results against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as carbonic anhydrase has made it a candidate for treating conditions like glaucoma. Inhibitors of carbonic anhydrase can reduce intraocular pressure by decreasing aqueous humor production in the eye .
Anti-Fungal Properties
Recent investigations into the antifungal activities of benzamide derivatives highlight their potential as effective agents against fungal infections. The structural modifications in these compounds enhance their solubility and bioavailability, making them suitable for therapeutic use against resistant fungal strains .
Study on Carbonic Anhydrase Inhibition
A significant study examined a series of benzamide-4-sulfonamides that were synthesized and tested for their inhibitory effects on human carbonic anhydrases II and IX. The results indicated potent inhibition in low nanomolar ranges, suggesting these compounds could be developed into effective treatments for conditions related to elevated intraocular pressure .
Multi-Targeted Compounds
Another study focused on newly synthesized benzamide derivatives designed to inhibit acetylcholinesterase and β-secretase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The compounds exhibited dual inhibitory activity, showcasing their potential as multi-targeted therapeutics .
Mechanism of Action
The mechanism of action of Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in bacteria, which contributes to its antibacterial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- with structurally related benzamide derivatives:
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity: The target compound’s 2,2-dichloroethenyl group increases lipophilicity compared to non-halogenated analogs (e.g., C₁₄H₂₂N₂O in ). This enhances membrane permeability but may reduce aqueous solubility . The acetylaminoethyl group introduces hydrogen-bonding capability, which contrasts with the diethylaminoethyl group in CAS 34118-92-8, where the tertiary amine reduces polarity .
Conformational Stability :
- The trans conformation of the amide group in the target compound is shared with derivatives like N-(2,6-dichlorophenyl)benzamide, suggesting similar crystallographic packing and thermal stability .
Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide from Litsea species) lack halogenation but exhibit low cytotoxicity, as seen in MTT assays . The dichloro groups in the target compound may alter toxicity profiles.
Synthetic Utility :
- The dichloroethenyl moiety in the target compound could serve as a reactive site for further functionalization, similar to chloroacetamide derivatives used in cross-coupling reactions .
Biological Activity
Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- (CAS Number: 1018165-12-2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- is , with a molecular weight of 344.2 g/mol. The structure features a benzamide core with a dichloroethenyl substituent and an acetylamino ethyl group, which contribute to its biological activity.
Research indicates that benzamide derivatives often exhibit multi-targeted actions, particularly in inhibiting key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are critical in Alzheimer's disease pathology.
Inhibitory Activity
A recent study highlighted the inhibitory effects of benzamide derivatives on AChE and BACE1:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Benzamide Derivative 1 | 0.056 | 9.01 |
| Donepezil (Reference) | 0.046 | - |
| Quercetin (Reference) | - | 4.89 |
These results indicate that while Benzamide Derivative 1 shows promising activity against both enzymes, it is slightly less effective than donepezil for AChE inhibition but comparable to quercetin for BACE1 inhibition .
Study on Multi-Targeted Compounds
In a comprehensive study published in Molecules, researchers synthesized new benzamide derivatives and evaluated their inhibitory activities against AChE and BACE1. The most active compound demonstrated an IC50 value of for AChE, indicating strong potential as a therapeutic agent for cognitive disorders .
Antitumor Activity
Another study focused on the synthesis of N-substituted benzamide derivatives for antitumor activity. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects, particularly in breast cancer models. The structure-activity relationship (SAR) analysis suggested that modifications to the benzamide structure could enhance efficacy against specific cancer types .
Additional Biological Activities
Benzamide derivatives have also been investigated for their roles as inhibitors of carbonic anhydrases (CAs). For example, benzamide-4-sulfonamides have shown effective inhibition against human isoforms CA II and CA IX, which are implicated in various diseases including glaucoma and cancer. The KIs ranged from low nanomolar to subnanomolar concentrations, demonstrating their potential as therapeutic agents .
Q & A
Basic: What are the key strategies for synthesizing benzamide derivatives with dichloroethenyl and acetylaminoethyl substituents?
Answer:
Synthesis typically involves coupling acyl chlorides with amines under controlled conditions. For example:
- Step 1 : React 2-pyridinecarboxylic acid with a benzimidoyl chloride derivative (e.g., N-cyclopentylbenzimidoyl chloride) in acetonitrile with triethylamine as a base .
- Step 2 : Purify via silica gel chromatography, eluting with chloroform or acetone depending on substituent polarity .
- Critical Parameters : Temperature (50–60°C), stoichiometric ratios (2:1 acid-to-amine), and reaction time (2–12 hours) are crucial for minimizing side products .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar benzamide analogs?
Answer:
Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Strategies include:
- Comparative Analysis : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to distinguish between isomers (e.g., N-(2-phenylethyl)benzamide vs. N-benzoyl-N-(2-phenylethyl)benzamide) .
- Crystallography : X-ray diffraction (as in ) resolves ambiguities in stereochemistry, such as hydrogen bonding patterns (e.g., N–H⋯O interactions) .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated spectra to confirm functional groups like the dichloroethenyl moiety .
Basic: Which analytical techniques are most effective for confirming the presence of the dichloroethenyl group in this compound?
Answer:
- FTIR : Look for C–Cl stretching vibrations at 550–600 cm⁻¹ and conjugated C=C stretches near 1600 cm⁻¹ .
- NMR : The dichloroethenyl group produces distinct splitting patterns in H NMR (δ 6.5–7.5 ppm for vinyl protons) and C NMR (δ 120–140 ppm for sp² carbons) .
- Mass Spectrometry : Chlorine’s isotopic signature (3:1 ratio for Cl/Cl) in MS fragments (e.g., m/z 215/217) confirms dichloro substitution .
Advanced: How can computational methods predict the bioactivity of this benzamide derivative?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., ACE2 for antiviral activity). For example, analogs with docking scores ≤−5.5 kcal/mol show promising inhibitory potential .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from similar compounds (e.g., N-(4-chlorophenyl)benzamide derivatives) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Advanced: What experimental designs mitigate low yields in amide coupling reactions for this compound?
Answer:
- Catalyst Optimization : Replace traditional coupling agents (e.g., DCC) with DEPBT, which reduces racemization and improves yields (up to 85% in ) .
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance reactivity of the acetylaminoethyl group compared to DMF or DMSO .
- In Situ Monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points, avoiding over-reaction and byproduct formation .
Basic: How do structural analogs of this compound inform SAR studies?
Answer:
- Core Modifications : Compare bioactivity of dichloroethenyl vs. trichloroethenyl analogs to assess halogenation effects .
- Substituent Swapping : Replace the acetylaminoethyl group with hydroxyethyl or methylaminoethyl to evaluate hydrogen bonding and steric impacts .
- Case Study : N-benzyl-2-hydroxybenzamide (lacking dichloroethenyl) showed 50% lower enzyme inhibition, highlighting the role of electronegative groups .
Advanced: What protocols validate the stability of this compound under physiological conditions?
Answer:
- pH Stability Assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Dichloroethenyl derivatives are stable at pH 5–7 but hydrolyze in acidic conditions .
- Thermal Analysis : DSC/TGA reveals decomposition onset temperatures (e.g., >200°C for crystalline forms) .
- Light Exposure Tests : UV-Vis spectroscopy tracks photooxidation of the dichloroethenyl group, requiring storage in amber vials .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Standardize Assays : Use consistent cell lines (e.g., MDCK for permeability studies) and controls (e.g., N-acetylprocainamide hydrochloride in ) .
- Meta-Analysis : Pool data from analogs (e.g., 5-chloro-N-[2-phenyl]benzamide) to identify trends in IC values relative to substituent electronegativity .
- Dose-Response Curves : Fit data to Hill equations to distinguish true activity from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
